molecular formula C13H21NO2 B7937745 Benzeneethanamine, alpha-(diethoxymethyl)-

Benzeneethanamine, alpha-(diethoxymethyl)-

Cat. No.: B7937745
M. Wt: 223.31 g/mol
InChI Key: DLQJXFYFGMPEIU-UHFFFAOYSA-N
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Description

Benzeneethanamine, alpha-(diethoxymethyl)- is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzene ring attached to an ethanamine group, with an alpha-(diethoxymethyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, alpha-(diethoxymethyl)- can be achieved through several synthetic routes. One common method involves the reaction of benzeneethanamine with diethoxymethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzeneethanamine, alpha-(diethoxymethyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, alpha-(diethoxymethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzeneethanamine, alpha-(diethoxymethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, alpha-(diethoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneethanamine, N,alpha-dimethyl-
  • Benzeneethanamine, 2,5-dimethoxy-alpha-methyl-

Uniqueness

Benzeneethanamine, alpha-(diethoxymethyl)- is unique due to its alpha-(diethoxymethyl) substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1,1-diethoxy-3-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQJXFYFGMPEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(CC1=CC=CC=C1)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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